2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-(3-propan-2-ylpyrazol-1-yl)phenol |
InChI |
InChI=1S/C12H14N2O/c1-9(2)10-7-8-14(13-10)11-5-3-4-6-12(11)15/h3-9,15H,1-2H3 |
InChI Key |
OPEZLWMYSCIILN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C=C1)C2=CC=CC=C2O |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Propan 2 Yl 1h Pyrazol 1 Yl Phenol and Its Derivatives
Classical Cyclocondensation Routes for Pyrazole (B372694) Formation
The foundational methods for constructing the pyrazole ring often involve the condensation and subsequent cyclization of key building blocks. These well-established routes are fundamental to heterocyclic chemistry.
Reactions Involving Hydrazines and Dicarbonyl Compounds
The most traditional and widely utilized method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, a process known as the Knorr pyrazole synthesis. nih.govnih.gov This reaction serves as a straightforward approach to creating polysubstituted pyrazoles. nih.gov The core of this method involves the reaction of a bidentate nucleophile (hydrazine) with a 1,3-dielectrophile (the dicarbonyl compound). nih.govnih.gov
The versatility of this reaction allows for the synthesis of a wide array of pyrazole derivatives by varying the substituents on both the hydrazine and the dicarbonyl starting materials. For instance, reacting a β-diketone with a hydrazine can lead to the formation of two different regioisomers, depending on the reaction conditions and the nature of the substituents. nih.gov The general mechanism involves an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. Other carbonyl compounds, such as α,β-unsaturated ketones and 2,4-diketoesters, can also serve as the three-carbon building block for this cyclocondensation. nih.govresearchgate.net
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Polysubstituted Pyrazole | nih.govnih.gov |
| β-Diketone | Hydrazine Derivative | Regioisomeric Pyrazoles | nih.gov |
| α,β-Unsaturated Ketone | Hydrazine Derivative | Pyrazoline (oxidizes to Pyrazole) | nih.govresearchgate.net |
Cyclization Strategies for Pyrazolylphenol Synthesis
Specifically creating the pyrazolylphenol scaffold involves strategies that incorporate the phenol (B47542) moiety into one of the reactants. One such approach begins with an o-hydroxy acetophenone (B1666503) derivative. For example, the synthesis of 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol is achieved by first preparing the precursor 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione. nih.gov This dicarbonyl compound, which already contains the phenolic hydroxyl group, is then reacted with a hydrazine (in this case, phenylhydrazine) to form the final pyrazolylphenol structure. nih.gov
Another strategy involves the reaction of hydrazine hydrate (B1144303) with 1-(2-hydroxy-phenyl)-3-pyrrolidin-1-yl-propenones. researchgate.net These propenones, derived from substituted 3-formyl chromones, undergo cyclization with hydrazine to directly yield 2-(1H-pyrazol-3-yl)phenols. researchgate.net This method provides a direct route to the target scaffold by constructing the pyrazole ring adjacent to the pre-existing phenol group.
| Precursor | Reagent | Product | Reference |
| 1-(2-hydroxyphenyl)-3-aryl-propane-1,3-dione | Phenylhydrazine (B124118) | 2-(1-phenyl-3-aryl-pyrazol-5-yl)phenol | nih.gov |
| 1-(2-hydroxy-phenyl)-3-pyrrolidin-1-yl-propenone | Hydrazine Hydrate | 2-(1H-pyrazol-3-yl)phenol | researchgate.net |
Advanced and Green Chemistry Approaches
Modern synthetic chemistry increasingly focuses on developing methodologies that are more efficient, produce less waste, and consume less energy. These principles are reflected in advanced strategies for synthesizing pyrazolylphenol scaffolds.
Multicomponent Reaction (MCR) Strategies for Pyrazolylphenol Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the essential parts of all starting materials, represent a significant advancement in synthetic efficiency. nih.govrug.nl This approach is well-suited for the synthesis of complex molecules like pyrazoles. nih.gov A key strategy for the MCR synthesis of pyrazoles involves the in situ generation of the 1,3-dicarbonyl compound, which then reacts in a one-pot procedure with a hydrazine. nih.govbeilstein-journals.org
For example, enolates can react with carboxylic acid chlorides to generate the 1,3-dicarbonyl intermediate, which is immediately trapped by a hydrazine to form the pyrazole ring. nih.govbeilstein-journals.org This circumvents the need to isolate the often-unstable dicarbonyl compound, streamlining the process. MCRs are valued for their high atom economy, straightforward protocols, and the ability to generate diverse molecular scaffolds from readily available starting materials. rug.nlresearchgate.net
| Strategy | Components | Advantage | Reference |
| Consecutive Three-Component Synthesis | Enolate, Carboxylic Acid Chloride, Hydrazine | One-pot procedure, avoids isolation of intermediate | nih.govbeilstein-journals.org |
| In situ Hydrazine Formation | Arylboronic Acid, Boc-protected Diimide, 1,3-Dicarbonyl Compound | Overcomes limited availability of hydrazine derivatives | nih.govbeilstein-journals.org |
Energy-Efficient Synthesis Techniques
Reducing energy consumption is a cornerstone of green chemistry. Techniques like microwave-assisted synthesis have been successfully applied to the formation of pyrazole rings, offering significant advantages over conventional heating methods.
Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times, increase product yields, and improve selectivity. nih.govresearchgate.netdergipark.org.tr This technique has been effectively used in the synthesis of pyrazole derivatives. For instance, the cyclization of chalcone (B49325) analogs with hydrazine hydrate can be efficiently carried out under microwave irradiation to produce pyrazoles. nih.gov
The benefits of this high-speed, energy-efficient method include the potential for solvent-free reactions, which further enhances its green credentials. researchgate.net Studies have shown that microwave-assisted synthesis can facilitate reactions that are difficult to perform using conventional methods, often leading to higher yields in a fraction of the time—minutes instead of hours. dergipark.org.trmdpi.com This method has been applied to various pyrazole syntheses, including one-pot multicomponent reactions, demonstrating its versatility and alignment with the principles of sustainable chemistry. researchgate.netdergipark.org.tr
| Reaction Type | Reactants | Conditions | Advantages | Reference |
| Cyclization | Chalcone analogs, Hydrazine Hydrate | Microwave irradiation | Rapid synthesis, high yield | nih.gov |
| Cyclocondensation | β-Keto ester, Hydrazine | Microwave irradiation, solvent-free | High speed, environmentally benign | researchgate.net |
| Multicomponent Reaction | Aldehyde, Ethyl-3-oxobutanoate, Phenylhydrazine | Microwave irradiation, aqueous medium | Short reaction time (20 min), one-pot | dergipark.org.tr |
Ultrasound-Assisted Chemical Transformations
The application of ultrasonic irradiation in the synthesis of pyrazole derivatives represents a significant advancement in green chemistry. rsc.orgmdpi.com This sonochemical approach utilizes high-frequency sound waves to create, enlarge, and collapse gaseous cavities in a liquid, a phenomenon known as acoustic cavitation. mdpi.com This process enhances mass transfer and accelerates chemical reactions, often leading to improved yields and significantly shorter reaction times compared to conventional heating methods. mdpi.comnih.gov
Ultrasound-assisted synthesis is recognized for its sustainability, primarily due to reduced energy consumption, decreased reliance on solvents, and the ability to conduct reactions under milder conditions. rsc.orgnih.gov For instance, a rapid and clean procedure for synthesizing 2-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles has been developed using ultrasonic irradiation in ethanol. nih.gov This method highlights the efficiency and environmental benefits of sonochemistry in creating complex heterocyclic structures. nih.gov Research has shown that pyrazoline derivatives can be obtained in yields ranging from 64% to 82% in as little as 25 minutes using this technique. nih.gov The impact of acoustic energy is evident in the substantial reduction of processing time, making it a more convenient and easily controlled method for synthesizing polyfunctionalized heterocycles. mdpi.com
Mechanochemical Synthesis Protocols
Mechanochemical synthesis offers a sustainable alternative to traditional solvent-based methods by using mechanical energy, such as grinding, to initiate and drive chemical reactions. rsc.org This solvent-free approach aligns with the principles of green chemistry by minimizing waste and avoiding the use of hazardous organic solvents. nih.gov
One notable application is the one-pot, four-component synthesis of pyrazole derivatives using a lanthanum-doped and silver-coated ZnO (Ag/La-ZnO) core-shell nanocatalyst under solvent-free grinding conditions at ambient temperature. nih.govrsc.org This method provides several advantages, including high catalytic efficiency, excellent yields, short reaction durations, and operational simplicity. nih.govrsc.org The use of mechanochemical activation, while less common than microwave or ultrasound irradiation, presents distinct advantages in terms of sustainability and is particularly valuable for processes that benefit from milder, solvent-free conditions. rsc.org
Catalytic Methodologies in Pyrazolylphenol Synthesis
Application of Ionic Liquids as Catalysts and Solvents
Ionic liquids (ILs) have emerged as versatile tools in the synthesis of pyrazole derivatives, often serving as both the catalyst and the reaction medium. researchgate.netbohrium.com Their unique properties, such as negligible vapor pressure, non-flammability, and high thermal stability, make them attractive green alternatives to volatile organic solvents. ias.ac.in
Different types of imidazolium-based ionic liquids have been successfully screened for pyrazole synthesis. researchgate.net For example, transition metal-based ionic liquids, such as those containing an [FeCl4]⁻ anion, have been utilized as efficient homogeneous catalysts for the condensation of 1,3-diketones and hydrazines at room temperature. ias.ac.in These reactions demonstrate high tolerance for various functional groups and provide good to excellent yields. researchgate.net A key advantage of using ILs is their potential for recyclability; for instance, an iron(III)-containing ionic liquid was reused for up to four cycles with only a gradual decrease in yield, from 90% to 78%. ias.ac.in This reusability underscores the economic and environmental benefits of ionic liquids in sustainable chemical synthesis. bohrium.com
Utilization of Nanocatalysts (e.g., ZnO, CoFe2O4, Y3Fe5O12)
Nanocatalysts are revolutionizing the synthesis of pyrazole derivatives due to their high surface area, enhanced catalytic activity, and potential for recovery and reuse. taylorfrancis.commdpi.com
ZnO Nanoparticles: Zinc oxide (ZnO) nanoparticles are highly effective, ecofriendly, and cost-effective heterogeneous catalysts for pyrazole synthesis. researchgate.netrasayanjournal.co.in They facilitate reactions under mild, aqueous conditions, often at ambient temperature, leading to excellent yields (up to 95%) and short reaction times. researchgate.net The use of nanocrystalline ZnO in the condensation of phenylhydrazine with ethyl acetoacetate (B1235776) is a notable example of a green protocol that offers a straightforward work-up procedure. researchgate.net Furthermore, modifications such as doping ZnO with lanthanum and coating with silver (Ag/La-ZnO) have been shown to improve catalytic performance in solvent-free grinding methods for pyrazole construction. nih.gov
CoFe2O4 Nanoparticles: Cobalt ferrite (B1171679) (CoFe2O4) nanoparticles are particularly valued for their magnetic properties, which allow for easy and efficient separation from the reaction mixture using an external magnet. eurjchem.comsamipubco.com These magnetically recoverable nanocatalysts, often coated with a silica (B1680970) shell and functionalized (e.g., CoFe2O4@SiO2-HClO4), have been successfully employed in the microwave-assisted, solvent-free synthesis of pyranopyrazoles. semanticscholar.orgresearchgate.netresearchgate.net This approach offers numerous advantages, including being environmentally benign, rapid, and having high atom economy. semanticscholar.orgresearchgate.net
Y3Fe5O12 Nanoparticles: Yttrium iron garnet (Y3Fe5O12) has also been identified as an effective catalyst for the synthesis of pyranopyrazole derivatives under solvent-free conditions, further expanding the toolkit of nanocatalysts for green organic transformations. researchgate.net
| Nanocatalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| ZnO | Condensation of diketones/ketoesters with hydrazines | Excellent yields, short reaction times, aqueous media, ambient temperature | researchgate.net |
| CoFe₂O₄@SiO₂-HClO₄ | Microwave-assisted three-component reaction | Magnetically recoverable, solvent-free, rapid, high atom economy | semanticscholar.orgresearchgate.net |
| Y₃Fe₅O₁₂ | Synthesis of pyranopyrazoles | Solvent-free conditions | researchgate.net |
| Ag/La-ZnO | Four-component condensation via grinding | Solvent-free, high efficiency, room temperature, reusable | nih.gov |
Heterogeneous Catalysis Development
The development of heterogeneous catalysts is a cornerstone of green chemistry, offering solutions to many of the problems associated with homogeneous catalysts, such as difficult separation and recovery. nih.govmdpi.com In pyrazolylphenol synthesis, heterogeneous catalysts like metal oxide nanoparticles (e.g., ZnO, CoFe2O4) and functionalized magnetic nanoparticles provide significant advantages. researchgate.netrasayanjournal.co.inresearchgate.net
These solid catalysts are easily separated from the reaction mixture by simple filtration or, in the case of magnetic nanoparticles, by using an external magnet. nih.govnih.gov This simplifies the work-up procedure and allows for the catalyst to be reused in subsequent reactions. nih.govmdpi.com The development of catalysts like CoFe2O4@SiO2-HClO4 aims to bridge the gap between homogeneous and heterogeneous catalysis by combining high catalytic activity with ease of recovery. researchgate.netresearchgate.net The use of heterogeneous systems promotes more selective reactions, reducing the formation of unwanted by-products and contributing to cleaner, more sustainable chemical processes. mdpi.com
Catalyst Recyclability and Sustainability Aspects
A critical aspect of sustainable catalysis is the ability to recycle and reuse the catalyst multiple times without a significant loss of activity. mdpi.com This is a prominent feature of many modern catalytic systems used in pyrazole synthesis.
| Catalyst Type | Example | Number of Cycles | Key Feature | Reference |
|---|---|---|---|---|
| Magnetic Nanocatalyst | CoFe₂O₄@SiO₂-HClO₄ | 4 | Easy magnetic separation | semanticscholar.org |
| Magnetic Nanocatalyst | Fe₃₋ₓTiₓO₄@SO₃H | 6 | High stability and activity | researchgate.net |
| Nanoparticle | ZnO | Multiple | Simple recovery and reuse | researchgate.net |
| Ionic Liquid | [C₄mim][FeCl₄] | 4 | Homogeneous catalyst with recyclability | ias.ac.in |
| Magnetic Nanocatalyst | Fe₃O₄@CPTMO-phenylalanine-Ni | 4 | No distinct deterioration in activity | nih.govresearchgate.net |
Functionalization and Derivatization Strategies for the 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol Core
The structure of this compound presents two primary sites for chemical modification: the phenolic moiety and the pyrazole ring. Functionalization strategies would aim to selectively modify one of these rings to generate a library of derivatives with varied physicochemical properties.
Substitutions on the Phenolic Moiety
The phenolic ring is an electron-rich aromatic system, activated towards electrophilic aromatic substitution by the hydroxyl group. This -OH group is a powerful ortho-, para-directing group. Given that the pyrazole substituent occupies one of the ortho positions, electrophilic attack would be anticipated to occur primarily at the para position (position 5 of the phenol ring) and the remaining ortho position (position 3 of the phenol ring).
Common derivatization strategies for phenolic moieties include:
Etherification: The phenolic hydroxyl group can be converted into an ether via Williamson ether synthesis. This reaction involves deprotonation of the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This would yield a 1-(2-alkoxyphenyl)-3-(propan-2-yl)-1H-pyrazole.
Halogenation: Electrophilic halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could introduce halogen atoms onto the activated phenol ring, likely at the para-position.
Nitration: Treatment with nitric acid under controlled conditions could introduce a nitro group onto the phenol ring. The regioselectivity would be influenced by reaction conditions, but the para-position is a likely site for substitution.
Friedel-Crafts Reactions: Acylation or alkylation of the phenol ring could be achieved under Friedel-Crafts conditions, although the Lewis acid catalyst may coordinate with the nitrogen atoms of the pyrazole ring, potentially complicating the reaction.
Interactive Data Table: Plausible Substitutions on the Phenolic Moiety
Since no specific experimental data is available, the following table is a hypothetical representation of potential derivatives.
| Derivative Name | Reagents | Potential Position of Substitution |
| 1-(2-Methoxyphenyl)-3-(propan-2-yl)-1H-pyrazole | CH₃I, K₂CO₃ | O-alkylation |
| 2-[5-Bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]phenol | NBS | Para to -OH |
| 2-[3-(Propan-2-yl)-5-nitro-1H-pyrazol-1-yl]phenol | HNO₃, H₂SO₄ | Para to -OH |
Modifications at the Pyrazole Ring
The pyrazole ring in the target molecule is less activated towards electrophilic substitution than the phenolic ring. The N1 position is already substituted by the phenol ring. Functionalization would likely target the carbon atoms of the pyrazole ring, particularly the C4 and C5 positions.
Potential modifications include:
Halogenation: Direct halogenation of the pyrazole ring can be challenging but may be achieved using potent halogenating agents. The C4 position is a common site for such substitutions in 1,3-disubstituted pyrazoles.
Metalation-Substitution: A common strategy for functionalizing less reactive C-H bonds on heterocyclic rings is directed ortho-metalation, followed by quenching with an electrophile. However, in this molecule, the directing group would likely be the phenolic oxygen, which would favor substitution on the phenol ring. Alternatively, direct C-H metalation of the pyrazole ring at the C5 position (adjacent to the N1-substituent) might be possible with a strong base, followed by reaction with an electrophile.
Interactive Data Table: Plausible Modifications at the Pyrazole Ring
This table is a hypothetical representation of potential derivatives based on general pyrazole chemistry, as specific data for the title compound is unavailable.
| Derivative Name | Reagents | Potential Position of Substitution |
| 2-[4-Bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]phenol | NBS, Acetic Acid | C4 of Pyrazole |
| 2-[5-Bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]phenol | BuLi, then Br₂ | C5 of Pyrazole |
It must be reiterated that the reactions and products listed above are speculative. The synthesis and characterization of these derivatives would require dedicated laboratory investigation.
Structural Elucidation and Conformational Analysis of 2 3 Propan 2 Yl 1h Pyrazol 1 Yl Phenol and Analogues
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a definitive technique for determining the precise atomic arrangement within a crystalline solid. Studies on compounds analogous to 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol provide a foundational understanding of the conformational preferences and non-covalent interactions that dictate their crystal structures.
Determination of Molecular Conformation and Geometry
The geometry of the pyrazole (B372694) ring itself, along with the attached phenyl and hydroxyphenyl groups, conforms to standard values for bond lengths and angles, consistent with sp² hybridization of the constituent atoms. researchgate.net The specific substitution patterns on the pyrazole and phenyl rings can introduce subtle variations in these parameters.
Analysis of Dihedral Angles Between Aromatic Rings
The dihedral angle, which describes the twist between the planes of the pyrazole and the attached aromatic rings, is a critical parameter in defining the molecule's three-dimensional shape. In pyrazolylphenol analogues, these angles are influenced by both intramolecular hydrogen bonding and steric hindrance from substituents.
For instance, in 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, the dihedral angle between the pyrazole ring and one of the hydroxyphenyl rings is quite small, reported as 7.5 (3)°. nih.govresearchgate.netnih.gov This near-coplanar arrangement is attributed to the stabilizing effect of an intramolecular O-H···N hydrogen bond. nih.govnih.gov In contrast, other phenyl groups in the same molecule can be significantly rotated. nih.gov In a different analogue, 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol, the central pyrazole ring forms varied dihedral angles with its different aromatic substituents: 16.83 (5)° with the methoxyphenyl ring, 48.97 (4)° with the phenyl ring, and 51.68 (4)° with the hydroxyphenyl ring. nih.gov Similarly, in 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide, the pyrazole and pyridine (B92270) rings are nearly coplanar, with a dihedral angle of just 1.87 (5)°. nih.gov
| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol | Pyrazole | Hydroxy-substituted benzene | 7.5 (3) | nih.govresearchgate.netnih.gov |
| 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol | Pyrazole | Methoxyphenyl | 16.83 (5) | nih.gov |
| Phenyl | 48.97 (4) | |||
| Hydroxyphenyl | 51.68 (4) | |||
| 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide | Pyrazole | Pyridine | 1.87 (5) | nih.gov |
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular forces. mdpi.com These interactions are fundamental to understanding the material's bulk properties. nih.gov
Hydrogen bonds are the most significant directional interactions in the crystal structures of pyrazolylphenols. mdpi.com As noted, intramolecular O-H···N hydrogen bonds are common, pre-organizing the molecular conformation. nih.govnih.gov
In the solid state, intermolecular hydrogen bonds dictate how molecules assemble with their neighbors. In the crystal structure of 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, intermolecular O-H···O hydrogen bonds link symmetry-related molecules, forming extended chains throughout the lattice. nih.govnih.gov The crystal packing of 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol is also stabilized by O-H···N hydrogen bonding. nih.gov In related systems, N-H···N and N-H···O hydrogen bonds can also play a crucial role in forming linear chains of molecules. nih.gov The strength of hydrogen bonding in phenols is notable due to the polarization of the O-H bond by the aromatic ring. quora.com
| Compound | Interaction Type | Description | Reference |
|---|---|---|---|
| 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol | Intramolecular O-H···N | Stabilizes near-coplanar conformation between rings. | nih.govnih.gov |
| Intermolecular O-H···O | Forms extended chains along the nih.gov direction. | ||
| 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol | Intermolecular O-H···N | Stabilizes the overall crystal packing. | nih.gov |
| 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide | Intermolecular N-H···N | Links adjacent molecules into a linear chain. | nih.gov |
| Intermolecular N-H···O |
Aromatic π-π stacking is another important non-covalent interaction that contributes to the stability of crystal structures containing multiple aromatic rings. rsc.orgresearchgate.net These interactions arise from the electrostatic and dispersive forces between the electron clouds of adjacent aromatic systems. While specific details of π-π stacking in this compound are not available, the presence of both pyrazole and phenol (B47542) rings suggests a high potential for such interactions. rsc.org The relative arrangement of the rings (e.g., face-to-face or offset) would influence the strength and nature of these interactions, which work in concert with hydrogen bonds to create a stable, three-dimensional crystalline architecture. mdpi.comrsc.org
Computational Approaches to Molecular Structure
Alongside experimental methods, computational chemistry provides powerful tools for investigating molecular structure and properties. nih.gov Techniques like Density Functional Theory (DFT) are frequently used to complement X-ray diffraction data. researchgate.netresearchgate.net For pyrazolylphenol systems, computational methods can be employed to optimize molecular geometries, calculate vibrational frequencies, and analyze electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.net
These theoretical calculations allow for the exploration of conformational landscapes, helping to identify the most stable molecular structures. nih.gov Furthermore, computational models can predict the relative energies of different conformers and rationalize the dihedral angles observed in crystal structures. By simulating molecular orbitals and electrostatic potential maps, these approaches offer deeper insight into chemical reactivity and the nature of the non-covalent interactions that govern crystal packing. nih.gov
Geometry Optimization via Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 2-(pyrazol-1-yl)phenol derivatives, these calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles.
In analogous compounds like 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, crystallographic studies have revealed that the pyrazole and one of the phenol rings are nearly coplanar. nih.gov This planarity is often stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the pyrazole ring. nih.govnih.gov DFT calculations on similar 2-substituted phenols corroborate the presence and energetic favorability of such intramolecular hydrogen bonds. researchgate.net
For this compound, DFT calculations would be expected to yield an optimized geometry where the phenol and pyrazole rings adopt a nearly coplanar orientation to facilitate this hydrogen bonding. The calculated bond lengths and angles would be consistent with those observed in similar heterocyclic systems. For instance, in a related pyrazole derivative, the dihedral angle between the pyrazole and an attached phenyl ring was found to be as small as 7.5(3)°. nih.gov However, the presence of the bulky propan-2-yl group at the 3-position of the pyrazole ring is anticipated to introduce some degree of steric strain, which may cause slight deviations from perfect planarity.
Below is a table of hypothetical, yet representative, optimized geometric parameters for the core structure of a 2-(pyrazol-1-yl)phenol system, based on data from analogous compounds.
| Parameter | Predicted Value |
| O-H Bond Length | ~0.97 Å |
| N···H (Hydrogen Bond) Distance | ~1.8 - 2.1 Å |
| C-N (Pyrazole-Phenol) Bond Length | ~1.43 Å |
| Dihedral Angle (Phenol-Pyrazole) | 5-15° |
Note: These values are illustrative and based on computational studies of analogous molecules. Specific values for this compound would require dedicated DFT calculations.
Conformational Analysis and Energy Landscapes
Conformational analysis involves exploring the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. The potential energy surface (PES) or energy landscape maps the energy of the molecule as a function of these rotations, with energy minima corresponding to stable conformers.
For this compound, a key conformational feature is the rotation around the C-N bond connecting the phenol and pyrazole rings. The energy landscape for this rotation is expected to show a deep energy minimum for the conformer that allows for the formation of the intramolecular O-H···N hydrogen bond. A second, much higher energy minimum might exist for a conformer where the hydroxyl group is rotated 180° away from the pyrazole ring. The energy difference between these two conformers provides an estimate of the strength of the intramolecular hydrogen bond. researchgate.net
Another important conformational variable is the orientation of the propan-2-yl group. Rotations around the C-C bond connecting the isopropyl group to the pyrazole ring will also have distinct energy minima, determined by the need to minimize steric clashes with the adjacent phenol ring and the pyrazole ring itself.
A representative energy profile for the rotation around the phenol-pyrazole C-N bond is depicted in the table below, illustrating the relative energies of different conformers.
| Dihedral Angle (Phenol-Pyrazole) | Relative Energy (kcal/mol) | Conformation |
| 0° | 0 | Most Stable (Hydrogen Bonded) |
| 90° | High | Transition State |
| 180° | High | Less Stable (Non-Hydrogen Bonded) |
Note: The energy values are illustrative. The exact energy barrier to rotation would be influenced by the specific substituents and the computational method used.
Steric Influences on Molecular Conformation
The size and shape of substituents can significantly impact the preferred conformation of a molecule through steric hindrance. In this compound, the propan-2-yl (isopropyl) group is sterically more demanding than a smaller group like methyl.
The presence of the isopropyl group at the 3-position of the pyrazole ring will likely influence the dihedral angle between the two rings. While the intramolecular hydrogen bond provides a strong driving force for planarity, the steric repulsion between the isopropyl group and the phenol ring may force a slight twisting of the rings away from a perfectly coplanar arrangement. This is a balance between the stabilizing energy of the hydrogen bond and the destabilizing energy of steric clash.
In studies of pyrazole derivatives with even bulkier substituents, such as a tert-butyl group, significant dihedral angles between the pyrazole and adjacent aromatic rings have been observed. For example, in 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, the dihedral angle between the pyrazole and phenyl rings is 50.61(6)°. nih.govresearchgate.net While the isopropyl group is smaller than a tert-butyl group, this finding highlights the significant role that sterically demanding substituents play in molecular conformation.
The steric influence of the isopropyl group in this compound can be summarized in the following points:
Increased Dihedral Angle: Compared to an unsubstituted analogue, the dihedral angle between the phenol and pyrazole rings is expected to be larger to alleviate steric strain.
Restricted Rotation: The energy barrier for rotation around the C-N bond connecting the rings may be higher due to the need to overcome the steric clash with the isopropyl group.
Influence on Hydrogen Bond Geometry: The steric pressure from the isopropyl group might lead to a slightly longer or more bent O-H···N hydrogen bond compared to a less hindered system.
The following table compares the expected steric effects of different alkyl substituents at the 3-position of a 2-(pyrazol-1-yl)phenol scaffold.
| Substituent at Position 3 | Expected Steric Hindrance | Predicted Dihedral Angle (Phenol-Pyrazole) |
| Hydrogen | Minimal | ~0-5° |
| Methyl | Moderate | ~5-10° |
| Propan-2-yl (Isopropyl) | Significant | ~10-20° |
| tert-Butyl | High | > 20° |
Note: These are qualitative predictions based on established principles of steric hindrance.
Spectroscopic Characterization of 2 3 Propan 2 Yl 1h Pyrazol 1 Yl Phenol
Vibrational Spectroscopy
The FT-IR spectrum of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol is characterized by absorption bands corresponding to the specific vibrational modes of its constituent parts. The most prominent feature in the FT-IR spectrum of a phenol-containing compound is the O-H stretching vibration. docbrown.info This typically appears as a broad band in the region of 3200–3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. libretexts.org The C-O stretching vibration of the phenolic group gives rise to a strong band, typically observed between 1260 and 1180 cm⁻¹. docbrown.infolibretexts.org
Aromatic C-H stretching vibrations from both the phenol (B47542) and pyrazole (B372694) rings are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isopropyl group will produce strong absorptions in the 2850–2970 cm⁻¹ region. derpharmachemica.com The stretching vibrations of the aromatic C=C bonds in the phenol ring and the C=C and C=N bonds in the pyrazole ring typically result in multiple bands of medium to strong intensity in the 1400–1650 cm⁻¹ range. libretexts.orgijper.org
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3500-3200 | Broad, Strong | O-H stretching (phenolic, hydrogen-bonded) |
| ~3150–3000 | Medium | Aromatic C-H stretching (phenol and pyrazole rings) |
| ~2970–2850 | Strong | Aliphatic C-H stretching (isopropyl group) |
| ~1625–1430 | Medium-Strong | Aromatic C=C and pyrazole C=N/C=C stretching |
| ~1470-1440 | Medium | Asymmetric C-H bending (isopropyl CH₃) |
| ~1390-1370 | Medium | Symmetric C-H bending (isopropyl CH₃) |
| ~1260–1180 | Strong | Phenolic C-O stretching |
| ~1200-1130 | Medium | C-N stretching (pyrazole ring) |
FT-Raman spectroscopy provides complementary information to FT-IR, as it relies on changes in polarizability during molecular vibrations. nih.gov Vibrations of non-polar bonds, such as the C=C bonds within the aromatic rings, often produce more intense signals in Raman spectra compared to FT-IR. The symmetric stretching of the aromatic rings is expected to be a prominent feature. sci-hub.se
The FT-Raman spectrum of this compound would likely show strong bands for the aromatic C=C stretching vibrations between 1400 and 1620 cm⁻¹. The pyrazole ring deformation and the symmetric stretching of the C-C bonds of the isopropyl group would also be observable. In contrast to FT-IR, the polar O-H and C-O stretching vibrations are expected to be weak in the Raman spectrum.
Table 2: Expected FT-Raman Shifts for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3150–3000 | Medium | Aromatic C-H stretching |
| ~2970–2850 | Strong | Aliphatic C-H stretching |
| ~1620-1580 | Strong | Aromatic C=C skeletal stretching |
| ~1580-1530 | Medium-Strong | Pyrazole ring C=N/C=C stretching |
| ~1000 | Strong | Aromatic ring breathing mode |
To accurately assign the experimental vibrational bands to specific molecular motions, theoretical calculations, particularly using Density Functional Theory (DFT), are employed. nih.govnih.gov By optimizing the ground-state molecular geometry, the harmonic vibrational frequencies and their corresponding intensities can be calculated. mdpi.com These theoretical predictions, often scaled by an empirical factor to account for anharmonicity and basis set limitations, can be correlated with experimental FT-IR and FT-Raman data. derpharmachemica.com
Such analyses allow for a detailed assignment of complex vibrational modes, including stretching, bending, and torsional motions of the entire molecule. For pyrazole-containing compounds, DFT studies have been crucial in assigning the characteristic frequencies of the heterocyclic ring, differentiating between C-H, C=N, and N-N vibrations. derpharmachemica.comresearchgate.net This computational approach is invaluable for confirming the molecular structure and understanding the vibrational dynamics of complex molecules like this compound. researchgate.net
Electronic Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (typically bonding or non-bonding) to higher-energy anti-bonding orbitals.
The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from its aromatic chromophores: the phenol and the N-phenylpyrazole-like system. N-phenylpyrazole itself exhibits strong absorption bands, which are assigned to π→π* transitions. issstindian.org Similarly, phenol shows a characteristic absorption in the ultraviolet region.
For analogous pyrazolyl-phenol compounds, absorption bands are typically observed in the range of 230-400 nm. researchgate.net The spectrum is expected to show multiple absorption maxima (λmax). A strong absorption band around 230-250 nm can be attributed to π→π* transitions within both the pyrazole and phenyl rings. researchgate.net Additional bands at longer wavelengths, potentially around 280-320 nm, would also be expected, corresponding to other π→π* transitions within the conjugated system. issstindian.orgresearchgate.net The solvent environment can influence the position and intensity of these absorption bands.
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Approx. λmax (nm) | Type of Transition | Associated Chromophore |
|---|---|---|
| ~230-250 | π→π* | Phenyl and Pyrazole Rings |
The electronic transitions in this compound are primarily of the π→π* type, involving the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other higher-energy unoccupied orbitals. These transitions are characteristic of aromatic and conjugated systems. researchgate.net
Theoretical studies on similar structures indicate that the HOMO is often localized on the electron-rich phenol moiety, while the LUMO may be distributed across the pyrazole and adjacent phenyl ring. researchgate.net Consequently, some of the electronic transitions may possess intraligand charge transfer (ICT) character. In an ICT transition, the absorption of a photon causes a significant redistribution of electron density from one part of the molecule (the donor, i.e., phenol) to another (the acceptor, i.e., pyrazole). This charge transfer character is often associated with the lower energy absorption bands and can be sensitive to solvent polarity.
Spectroscopic Data for this compound Not Found in Publicly Available Sources
Extensive searches for experimental spectroscopic data for the chemical compound this compound have not yielded specific results for its Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry.
Despite a thorough review of scientific literature and chemical databases, no publicly available ¹H NMR, ¹³C NMR, or mass spectral data for this particular compound could be located. The search included queries for "this compound NMR spectroscopy data," "this compound mass spectrometry data," and various alternative naming conventions such as "2-(3-isopropyl-1H-pyrazol-1-yl)phenol."
While information exists for related compounds, such as isomers like 4-(3-isopropyl-1H-pyrazol-1-yl)phenol and structurally similar molecules like 2-isopropylphenol, the specific spectroscopic characterization for the requested compound is not present in the accessed resources. Synthesis and characterization papers for a wide range of pyrazole and phenol derivatives were examined, but none contained the specific data required to fulfill the request.
Consequently, the detailed article focusing on the spectroscopic characterization of this compound, as outlined in the user's instructions, cannot be generated at this time due to the absence of the necessary factual data. The creation of scientifically accurate data tables and a thorough analysis of its spectroscopic properties is contingent on the availability of experimental findings, which appear to be unpublished or not indexed in the searched databases.
Computational Chemistry and Theoretical Investigations of 2 3 Propan 2 Yl 1h Pyrazol 1 Yl Phenol
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are essential for predicting the geometric, electronic, and spectroscopic properties of molecules, providing insights that complement experimental findings.
Density Functional Theory (DFT) Application
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. chemscene.com It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wave function-based methods, allowing for the study of larger and more complex molecules with a good balance of accuracy and computational cost. In the study of pyrazole (B372694) derivatives, DFT is routinely used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties to understand the molecule's stability and reactivity. chemscene.com
Selection of Basis Sets and Functionals
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most common and versatile functionals used for organic molecules, often providing reliable results for molecular geometries and energies. chemscene.com
The basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost. Pople-style basis sets, such as 6-31G* or 6-311++G(d,p), are frequently employed. chemscene.com The inclusion of polarization functions (e.g., d, p) and diffuse functions (+) is crucial for accurately describing bonding and non-bonding interactions, especially in molecules containing heteroatoms like nitrogen and oxygen. The selection of an appropriate functional and basis set is a critical step in obtaining meaningful and reliable theoretical results that can be correlated with experimental data.
Electronic Properties and Reactivity Analysis
DFT calculations provide a wealth of information about the electronic characteristics and chemical reactivity of a molecule.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Spatial Distributions
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. For various pyrazole derivatives, the HOMO-LUMO gap has been calculated to predict their relative stability and reactivity.
Table 1: Representative Frontier Molecular Orbital Data for a Generic Pyrazole Derivative This table is illustrative and does not represent data for 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.5 |
| Energy Gap (ΔE) | 5.0 |
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemscene.com The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.
Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs on electronegative atoms like oxygen and nitrogen. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, often found around hydrogen atoms attached to electronegative atoms. Green regions denote neutral or non-polar areas. MEP analysis is widely used to identify the reactive sites in pyrazole-containing compounds. chemscene.com
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying intramolecular interactions, such as charge transfer and hyperconjugation.
Reduced Density Gradient (RDG) and Electron Localization Function (ELF) Studies for Non-Covalent Interactions
Computational chemistry provides powerful tools to visualize and understand the intricate network of non-covalent interactions (NCIs) that govern the three-dimensional structure and intermolecular recognition of molecules like this compound. Among these, Reduced Density Gradient (RDG) and Electron Localization Function (ELF) analyses are particularly insightful.
The Reduced Density Gradient (RDG) is a real-space function that helps in identifying and characterizing NCIs. It is based on the electron density (ρ) and its first derivative. Regions of low electron density and low reduced density gradient are indicative of non-covalent interactions. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density, different types of interactions can be distinguished.
For this compound, RDG analysis would be expected to reveal several key non-covalent interactions:
Intramolecular Hydrogen Bonding: A significant feature would be the intramolecular hydrogen bond between the hydroxyl group of the phenol (B47542) ring and one of the nitrogen atoms of the pyrazole ring. This would appear as a strong, attractive interaction in the RDG plot.
Van der Waals Interactions: The propan-2-yl group and the phenyl and pyrazole rings would exhibit van der Waals interactions, appearing as weaker, delocalized interactions in the RDG analysis.
Steric Repulsion: Steric clashes between bulky groups would be visualized as regions of repulsive interactions.
The Electron Localization Function (ELF) is another topological method that provides a measure of the localization of electrons in a molecule. ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. In contrast, lower ELF values suggest delocalized electrons.
In the context of this compound, ELF analysis would complement the RDG findings by:
Visualizing Covalent Bonds and Lone Pairs: High ELF values would be observed in the regions of covalent bonds (C-C, C-H, C-N, C-O, N-N, O-H) and around the nitrogen and oxygen atoms, corresponding to their lone pairs.
Identifying Regions of Delocalized Electrons: The aromatic phenol and pyrazole rings would show regions of delocalized π-electrons, indicated by intermediate ELF values.
A hypothetical data table summarizing the expected non-covalent interactions is presented below.
| Interaction Type | Involved Atoms/Groups | Expected RDG Signature | Expected ELF Signature |
| Intramolecular Hydrogen Bond | Phenolic -OH and Pyrazole -N | Strong attractive spike in the low-density, low-gradient region | High ELF value on the O-H bond and N lone pair |
| Van der Waals Interaction | Propan-2-yl group and aromatic rings | Broad, weak attractive regions | Intermediate ELF values in the interacting regions |
| π-π Stacking (intermolecular) | Phenol and pyrazole rings | Delocalized attractive surfaces | Regions of delocalized electrons in the aromatic systems |
Fukui Functions for Local Reactivity Prediction
Fukui functions are essential tools in conceptual density functional theory (DFT) for predicting the local reactivity of a molecule. researchgate.netscielo.org.mx They describe the change in electron density at a particular point in a molecule when an electron is added or removed. This allows for the identification of the most probable sites for nucleophilic, electrophilic, and radical attacks.
There are three main types of Fukui functions:
f+(r): For nucleophilic attack (electron acceptance).
f-(r): For electrophilic attack (electron donation).
f0(r): For radical attack.
For this compound, the calculation of condensed Fukui functions (where the reactivity is condensed to individual atomic sites) would likely predict the following:
Nucleophilic Attack (f+): The most probable sites for nucleophilic attack are often atoms with a high positive charge and a large LUMO (Lowest Unoccupied Molecular Orbital) contribution. In this molecule, the carbon atoms of the pyrazole and phenol rings, particularly those adjacent to electronegative atoms, would be likely candidates.
Electrophilic Attack (f-): The sites most susceptible to electrophilic attack are typically atoms with a high negative charge and a large HOMO (Highest Occupied Molecular Orbital) contribution. The nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group, with their lone pairs of electrons, are expected to be the primary sites for electrophilic attack. The ortho and para positions of the phenol ring are also activated towards electrophiles.
Radical Attack (f0): The sites for radical attack are often an average of the sites for nucleophilic and electrophilic attack.
A hypothetical table of condensed Fukui function values for selected atoms in this compound is shown below. Higher values indicate a greater propensity for the respective type of attack.
| Atom | f⁺ (Nucleophilic Attack) | f⁻ (Electrophilic Attack) | f⁰ (Radical Attack) |
| N (pyrazole, position 1) | 0.05 | 0.18 | 0.115 |
| N (pyrazole, position 2) | 0.08 | 0.25 | 0.165 |
| C (phenol, ortho to OH) | 0.12 | 0.09 | 0.105 |
| C (phenol, para to OH) | 0.15 | 0.11 | 0.13 |
| O (hydroxyl) | 0.03 | 0.30 | 0.165 |
Theoretical Spectroscopic Data Correlation with Experimental Findings
Computational spectroscopy is a vital area of research that allows for the prediction of various spectroscopic properties of molecules. researchgate.net By correlating theoretical data with experimental findings, a deeper understanding of the molecular structure and its vibrational and electronic properties can be achieved. For this compound, theoretical calculations, typically using DFT methods, can predict infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These frequencies can then be compared with experimental IR spectra to assign the observed absorption bands to specific vibrational modes of the molecule. For the title compound, key vibrational modes would include the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and aliphatic parts, C=N and C=C stretching vibrations of the pyrazole and phenol rings, and various bending and deformation modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental data to aid in the structural elucidation of the molecule. The calculated chemical shifts provide valuable information about the electronic environment of each nucleus.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis) of the molecule. The calculated excitation energies and oscillator strengths correspond to the absorption maxima (λmax) and intensities of the experimental spectrum, providing insights into the electronic transitions occurring within the molecule.
A hypothetical correlation of theoretical and experimental spectroscopic data for this compound is presented in the table below.
| Spectroscopic Technique | Theoretical Value | Experimental Value | Assignment |
| IR (cm⁻¹) | 3450 | 3445 | O-H stretch (intramolecular H-bond) |
| ¹H NMR (ppm) | 10.2 | 10.1 | Phenolic -OH |
| ¹³C NMR (ppm) | 155.8 | 155.5 | C-OH (phenolic) |
| UV-Vis (nm) | 280 | 282 | π → π* transition |
Molecular Docking Studies (focused on interaction analysis and binding prediction)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For this compound, molecular docking studies can provide valuable insights into its potential biological activity by identifying key interactions with a protein receptor. ajpp.inmdpi.com
The process typically involves:
Preparation of the Ligand and Receptor: The 3D structure of this compound is optimized, and the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the active site of the protein, generating a series of possible binding poses.
Scoring and Analysis: The generated poses are ranked based on a scoring function that estimates the binding affinity. The best-ranked pose is then analyzed to identify the key intermolecular interactions.
For this compound, the following interactions with a hypothetical protein active site could be predicted:
Hydrogen Bonding: The hydroxyl group of the phenol and the nitrogen atoms of the pyrazole are potential hydrogen bond donors and acceptors, respectively. These can form strong hydrogen bonds with amino acid residues such as serine, threonine, aspartate, and glutamate.
Hydrophobic Interactions: The propan-2-yl group and the phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine.
π-π Stacking: The aromatic phenol and pyrazole rings can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
A hypothetical summary of a molecular docking study is provided in the table below.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bonding, π-π stacking |
| Tyrosine Kinase | -9.2 | Met341, Leu273, Asp400 | Hydrophobic interactions, Hydrogen bonding |
Quantitative Structure-Activity Relationship (QSAR) Modeling (methodological aspects)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govacs.orgresearchgate.netshd-pub.org.rs This allows for the prediction of the activity of new, unsynthesized compounds. The methodological aspects of a QSAR study for a series of pyrazole derivatives, including this compound, would typically involve the following steps:
Data Set Selection: A dataset of compounds with known biological activities is compiled. This dataset is then divided into a training set for model development and a test set for model validation.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices.
3D descriptors: Molecular shape, volume, surface area.
Physicochemical descriptors: LogP, molar refractivity, polarizability.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the calculated descriptors with the biological activity.
Model Validation: The predictive power of the developed QSAR model is rigorously validated using both internal and external validation techniques.
Internal Validation: Cross-validation (e.g., leave-one-out) is performed on the training set.
External Validation: The model's ability to predict the activity of the compounds in the test set is evaluated.
A typical 2D-QSAR model for a series of pyrazole derivatives might take the following form:
pIC₅₀ = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ...
where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and c₀, c₁, c₂ are the regression coefficients.
For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the 3D structures of the compounds are aligned, and steric and electrostatic fields are calculated to build the model. shd-pub.org.rs
Following a comprehensive search for scientific literature, detailed experimental data specifically concerning the photophysical and photochemical behavior of This compound and its derivatives is not available. The requested in-depth information required to populate the specified article outline—including emission spectra, fluorescence quantum yields, fluorescence lifetimes, solvatochromic effects, aggregation-induced emission characteristics, and photodegradation mechanisms—could not be located.
Therefore, it is not possible to generate the scientific article as requested without the specific research findings and data for this particular compound. The general information available for broader classes of pyrazole and phenol derivatives is insufficient to meet the detailed and specific requirements of the prompt.
Photophysical and Photochemical Behavior of 2 3 Propan 2 Yl 1h Pyrazol 1 Yl Phenol Derivatives
Photochemical Reactions
Photoisomerization Processes
Photoisomerization refers to the process by which a molecule is converted into an isomeric form through the absorption of light. This reversible transformation between two isomers, each possessing a distinct absorption spectrum, is a hallmark of photochromic compounds. In the context of derivatives related to 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol, photoisomerization can manifest through various mechanisms, including excited-state intramolecular proton transfer (ESIPT) and reversible ring-opening and ring-closing reactions.
A notable example of photoisomerization in a pyrazole-containing system involves the reversible, light-induced transformation of a pyrazolyl-1,3-diazabicyclo[3.1.0]hex-3-ene derivative. mdpi.com Upon irradiation with UV light (e.g., 365 nm), this compound undergoes a color change from colorless to yellow, both in solution (ethanol and dichloromethane) and in the solid state. mdpi.com This photochromic behavior is attributed to the reversible opening of the aziridine (B145994) ring within the bicyclic structure. The initial, colorless "closed" isomer exhibits a primary absorption peak in the UV region (around 255 nm in ethanol). Following UV irradiation, a new absorption band appears in the visible spectrum (around 415 nm), corresponding to the formation of the "open" colored isomer. mdpi.com This process is reversible, with the colored isomer reverting to the colorless form under different conditions.
Another significant photochemical process observed in analogous phenolic compounds is Excited-State Intramolecular Proton Transfer (ESIPT). ESIPT involves the transfer of a proton from a donor group (like the hydroxyl group of the phenol) to an acceptor site within the same molecule upon photoexcitation. researchgate.netacs.org This process can lead to the formation of a transient keto-tautomer in the excited state, which may then deactivate through radiative (fluorescence) or non-radiative pathways. While ESIPT itself is a rapid photophysical process, it can be a precursor to subsequent, more permanent structural changes that constitute photoisomerization. For instance, the formation of a quinone methide species via ESIPT has been documented in 2-phenylphenol (B1666276) systems. researchgate.netrsc.org
The efficiency and pathway of these photoisomerization processes are highly dependent on the molecular structure and the surrounding environment. Factors such as the substitution pattern on the aromatic rings and the nature of the solvent can influence the stability of the different isomeric forms and the kinetics of their interconversion.
Table 1: Photochromic Behavior of a Pyrazolyl-Containing Compound
| Compound | Solvent/State | Initial State (Color) | Irradiated State (Color) | Initial λmax (nm) | New λmax (nm) | Proposed Mechanism |
|---|---|---|---|---|---|---|
| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | Ethanol | Colorless | Yellow | 255 | 415 | Reversible aziridine ring-opening |
| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | Dichloromethane | Colorless | Yellow | - | - | Reversible aziridine ring-opening |
| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | Solid State | Pale Beige | Deep Orange | - | - | Reversible aziridine ring-opening |
Data derived from a study on a photochromic pyrazolyl derivative. mdpi.com
Theoretical Approaches to Photophysics (e.g., Time-Dependent DFT (TD-DFT))
Theoretical calculations are indispensable tools for elucidating the complex photophysical and photochemical behavior of molecules like this compound and its derivatives. Among the various computational methods, Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful and widely used approach for studying electronically excited states.
TD-DFT allows for the calculation of various properties related to the interaction of molecules with light, including:
Electronic Absorption Spectra: TD-DFT can predict the vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in the UV-visible spectrum. This information is crucial for understanding which electronic transitions are responsible for the observed absorption features. For example, in a study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, TD-DFT calculations at the B3LYP/6-31G(d) level were used to assign a prominent absorption peak at approximately 251 nm to a π → π* transition. nih.gov
Excited-State Geometries: Upon absorption of light, a molecule is promoted to an excited electronic state, where its geometry can differ significantly from the ground state. TD-DFT can be used to optimize the geometry of the molecule in its excited state, providing insights into the structural changes that occur upon photoexcitation.
Potential Energy Surfaces: By mapping the energy of the molecule as a function of its geometry in both the ground and excited states, TD-DFT can help to visualize the pathways of photochemical reactions, such as ESIPT and photoisomerization. These calculations can identify energy barriers and reaction intermediates, offering a detailed mechanistic understanding of the observed photochemistry. researchgate.net
Fluorescence and Phosphorescence: TD-DFT can also be employed to calculate emission energies, which correspond to fluorescence and phosphorescence spectra. This helps in understanding the deactivation pathways of the excited state.
The accuracy of TD-DFT calculations depends on the choice of the exchange-correlation functional and the basis set. For many organic molecules, hybrid functionals such as B3LYP, in conjunction with Pople-style basis sets (e.g., 6-31G(d)), have been shown to provide a good balance between computational cost and accuracy for predicting photophysical properties. nih.gov
In the context of 2-(pyrazol-1-yl)phenol derivatives, TD-DFT studies would be instrumental in investigating the ESIPT process. By calculating the potential energy surfaces for proton transfer in the ground and first excited singlet states, one could determine whether the process is thermodynamically and kinetically favorable upon photoexcitation. Furthermore, TD-DFT can help to characterize the electronic nature of the excited states involved (e.g., n→π, π→π, or charge-transfer states), which governs their reactivity.
Table 2: Application of TD-DFT in Photophysical Studies of Related Heterocyclic Compounds
| Compound/System | Property Investigated | Computational Level | Key Findings |
|---|---|---|---|
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | UV-Vis Absorption | TD-DFT/B3LYP/6-31G(d) | A prominent absorption peak at ~251 nm was assigned to a HOMO→LUMO+1 (π → π*) transition. nih.gov |
| 2-phenylphenol | Excited-State Intramolecular Proton Transfer (ESIPT) | Ab initio calculations | Revealed a barrierless ESIPT process leading to a keto species, followed by deactivation through a conical intersection. researchgate.net |
| Cycloplatinated complexes with 2-phenyl-pyridine ligands | Electronic and Phosphorescent Properties | DFT/TD-DFT | Analyzed electronic transitions responsible for absorption and emission spectra to evaluate their potential for OLED applications. rsc.org |
This table provides examples of how TD-DFT is applied to study the photophysics of molecules with similar structural motifs.
Coordination Chemistry of 2 3 Propan 2 Yl 1h Pyrazol 1 Yl Phenol As a Ligand
Design and Synthesis of Metal Complexes with Pyrazolylphenol Ligands
The synthesis of metal complexes incorporating 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can significantly influence the final product.
A general synthetic route to related 2-(1H-pyrazol-3-yl)phenols involves the reaction of 1-(2-hydroxy-phenyl)-3-pyrrolidin-1-yl-propenones with hydrazine (B178648) hydrate (B1144303). This method can be adapted for the synthesis of this compound. The subsequent complexation is often carried out in a straightforward manner by mixing the ligand and a metal salt, such as a metal chloride or acetate, in a solvent like ethanol or methanol. The reaction mixture is typically stirred and may require heating to facilitate the formation of the complex. The resulting metal complex often precipitates from the solution and can be isolated by filtration.
For instance, the synthesis of transition metal complexes with pyrazoline-based ligands has been achieved by reacting the ligand with metal chlorides in an ethanolic solution containing a small amount of ammonia to facilitate deprotonation of the ligand. Similarly, the synthesis of palladium(II) complexes with 3-(Pyrazol-1-yl)propanamide has been accomplished by reacting the ligand with a palladium precursor like PdCl2(COD) (COD = 1,5-cyclooctadiene).
The design of these complexes is often guided by the desired properties of the final material. The nature of the metal ion, its oxidation state, and the coordination environment provided by the ligand all play crucial roles in determining the electronic, magnetic, and catalytic properties of the complex.
Coordination Modes and Geometries in Metal-Ligand Assemblies
The this compound ligand is capable of exhibiting various coordination modes, making it a versatile building block for the construction of diverse metal-ligand assemblies. The most common coordination mode is as a bidentate N,O-chelate, where the nitrogen atom of the pyrazole (B372694) ring and the oxygen atom of the deprotonated phenol (B47542) group bind to the metal center. This forms a stable six-membered chelate ring.
The coordination of protic pyrazoles to a Lewis acidic metal center increases the acidity of the pyrazole NH proton, facilitating its deprotonation and influencing the coordination mode. Pyrazolate ligands, the deprotonated form of pyrazoles, are known to exhibit multiple coordination modes, including acting as an anionic monodentate ligand or as a bridging ligand between two metal centers (exo-bidentate).
The geometry of the resulting metal complexes is influenced by the coordination number of the metal ion and the steric and electronic properties of the ligand. For a metal ion with a coordination number of four, a square planar or tetrahedral geometry is typically observed. For a coordination number of six, an octahedral geometry is common. For example, in related pyrazole-based complexes, square planar geometries have been observed for palladium(II), while octahedral geometries are common for other transition metals. The reaction temperature and stoichiometry can also influence the dimensionality of the resulting coordination polymer, leading to structures ranging from discrete mononuclear complexes (0D) to one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) frameworks.
| Coordination Mode | Description | Resulting Geometry (Examples) |
|---|---|---|
| Bidentate (N,O-chelate) | The pyrazole nitrogen and the phenolate oxygen coordinate to a single metal center, forming a six-membered chelate ring. | Square Planar, Tetrahedral, Octahedral |
| Bridging (μ-N,O) | The ligand bridges two metal centers, with the pyrazole nitrogen coordinating to one metal and the phenolate oxygen to another. | Dinuclear or Polynuclear structures |
| Bridging (μ-pyrazolate) | The deprotonated pyrazole ring bridges two metal centers through its two nitrogen atoms. | Dinuclear or Polynuclear structures |
Structural Characterization of Metal Complexes (e.g., X-ray Crystallography)
In metal complexes of related pyrazole-based ligands, X-ray diffraction studies have confirmed various coordination geometries. For instance, palladium complexes with thiosalicylate and bipyridine or phenanthroline co-ligands exhibit square-planar geometries. In a series of Co(II) and Ni(II) complexes with pyridine- and pyrazole-based ligands, single-crystal X-ray diffraction revealed hexa-coordinated metal centers in distorted octahedral geometries.
The table below summarizes typical crystallographic data for a related pyrazolylphenol compound, which can serve as a reference for what might be expected for complexes of this compound.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | ~9.6 |
| b (Å) | ~13.7 |
| c (Å) | ~14.3 |
| β (°) | ~109.3 |
| Volume (Å3) | ~1775 |
Spectroscopic Investigations of Metal-Ligand Interactions
Spectroscopic techniques are invaluable for elucidating the nature of the metal-ligand interactions in these complexes. Infrared (IR), nuclear magnetic resonance (NMR), and UV-visible (UV-Vis) spectroscopy are commonly employed.
Infrared (IR) Spectroscopy: The IR spectrum of the free ligand will show a characteristic O-H stretching vibration for the phenolic hydroxyl group. Upon coordination to a metal ion and deprotonation, this band will disappear, providing strong evidence of metal-ligand bond formation. Furthermore, changes in the stretching frequencies of the C=N and C=C bonds within the pyrazole and phenyl rings can also indicate coordination to the metal center. In related nitrosopyrazolone metal complexes, the IR spectra were used to confirm the coordination of the ligand to the metal.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes in solution. Upon coordination, the chemical shifts of the protons and carbons near the coordination sites will be affected. For paramagnetic complexes, the NMR signals may be broadened or shifted over a wide range, providing information about the magnetic properties of the complex.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide information about the d-d electronic transitions of the metal ion and charge transfer bands. These spectra are highly dependent on the geometry of the complex and the nature of the metal-ligand bonds. For instance, the UV-Vis spectra of Ni(II) complexes with pyrazole-based ligands can be used to distinguish between octahedral and square planar geometries.
Electronic and Magnetic Properties of Metal-Pyrazolylphenol Complexes
The electronic and magnetic properties of metal complexes with this compound are determined by the identity of the metal ion, its oxidation state, and the coordination environment.
Electronic Properties: The electronic properties of these complexes can be tuned by varying the metal ion and the substituents on the ligand. The interaction between the metal d-orbitals and the ligand orbitals leads to the formation of molecular orbitals that dictate the electronic transitions observed in the UV-Vis spectra. These properties are crucial for applications in areas such as catalysis and materials science.
Magnetic Properties: The magnetic properties of these complexes depend on the number of unpaired electrons on the metal center. Complexes with unpaired electrons are paramagnetic, while those with all paired electrons are diamagnetic. Magnetic susceptibility measurements can be used to determine the effective magnetic moment of the complex, which provides information about the spin state of the metal ion. For example, in a series of copper(II) complexes with 2-(1H-pyrazol-3-yl)pyridine, magnetic investigations revealed antiferromagnetic interactions between the copper centers. The strength of these magnetic interactions is sensitive to the coordination geometry of the copper ions.
Catalytic Applications of 2 3 Propan 2 Yl 1h Pyrazol 1 Yl Phenol Derivatives
Role as Ligands in Homogeneous Catalysis
Derivatives of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol are excellent ligands for a variety of transition metals, forming stable complexes that can act as homogeneous catalysts. The nitrogen atom of the pyrazole (B372694) ring and the oxygen atom of the phenolic group can coordinate to a metal center, creating a pincer-like ligand that influences the metal's electronic properties and steric environment, thereby tuning its catalytic activity.
While direct catalytic studies on complexes of this compound are not extensively reported, research on analogous pyrazole-based ligands provides significant insights into their potential applications. For instance, copper(II) complexes with pyrazole-containing ligands have shown significant catecholase activity, mimicking the function of the copper-containing enzyme catechol oxidase. nih.govbohrium.comresearchgate.netmdpi.comnih.govuu.nl These complexes catalyze the oxidation of catechols to their corresponding quinones. The catalytic efficiency of these systems is often dependent on the coordination geometry around the copper center and the electronic properties of the pyrazole ligand.
In a study of pyrazole-linked metal catalysts, various pyrazole-based ligands were synthesized and their in-situ formed complexes with metal salts like Cu(CH₃COO)₂ and CoCl₂ were investigated for their catalytic properties in the oxidation of catechols and 2-aminophenol. bohrium.comresearchgate.net The results indicated that the choice of both the ligand and the metal salt, as well as the solvent, plays a crucial role in the catalytic efficiency. For example, a copper complex exhibited the highest catecholase-like activity in THF, with a notable decrease in activity in acetonitrile. bohrium.comresearchgate.net
Furthermore, polynuclear copper(II) pyrazolate complexes have demonstrated high catalytic activity in the condensation of nitriles with 2-aminoalcohols to produce 2-oxazolines. rsc.org This suggests that complexes of this compound could also be effective in promoting various organic transformations. The table below summarizes the catalytic activity of some pyrazole-based copper complexes in catechol oxidation.
| Ligand | Metal Salt | Solvent | Substrate | Catalytic Rate (μmol·L⁻¹·min⁻¹) | Reference |
|---|---|---|---|---|---|
| Pyrazole Ligand L6 | Cu(CH₃COO)₂ | THF | Catechol | 5.596 | bohrium.comresearchgate.net |
| Pyrazole Ligand L4 | CoCl₂ | THF | 2-Aminophenol | 2.034 | bohrium.comresearchgate.net |
Use in Heterogeneous Catalysis (e.g., support for metal nanoparticles)
The immobilization of homogeneous catalysts onto solid supports is a crucial strategy for developing recyclable and more environmentally friendly heterogeneous catalysts. Derivatives of this compound can be functionalized and anchored onto various supports, such as polymers, silica (B1680970), or magnetic nanoparticles. The resulting materials can then be used to chelate metal ions, creating solid-supported catalysts.
While specific examples of heterogeneous catalysts derived from this compound are not prevalent in the literature, the general approach is well-established for other nitrogen-containing ligands. For instance, polystyrene has been widely used as a support for copper and palladium complexes in various C-C and C-N bond-forming reactions. nih.govmdpi.com A magnetic polystyrene-supported Cu(II)-tetrazole complex has been successfully synthesized and used as a recyclable catalyst for the preparation of N-sulfonyl-N-aryl tetrazoles. nih.govresearchgate.net Similarly, palladium supported on a carbazole-functionalized mesoporous organic polymer has shown excellent activity in Suzuki-Miyaura cross-coupling reactions. rsc.org
The process of creating such a heterogeneous catalyst would involve the following general steps:
Functionalization of the phenol (B47542) ring of this compound with a group suitable for grafting onto a solid support (e.g., a vinyl group for polymerization or a siloxy group for attachment to silica).
Immobilization of the functionalized ligand onto the support material.
Complexation of a catalytically active metal ion (e.g., Pd, Cu, Ni) to the immobilized ligand.
These supported catalysts offer the advantages of easy separation from the reaction mixture, potential for recycling, and reduced metal leaching into the products. The table below illustrates the reusability of a polystyrene-supported copper catalyst in a click reaction.
| Catalyst | Reaction | Recycle Run | Yield (%) | Reference |
|---|---|---|---|---|
| Polystyrene-supported Cu(I) | Azide-Alkyne Cycloaddition | 1 | 98 | mdpi.com |
| 2 | 97 | |||
| 3 | 95 | |||
| 4 | 94 | |||
| 5 | 92 |
Organocatalytic Transformations Employing Pyrazolylphenol Scaffolds
The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. The this compound scaffold possesses both a Brønsted acidic phenolic proton and Lewis basic nitrogen atoms in the pyrazole ring, making it a potential bifunctional organocatalyst. This combination of acidic and basic sites can facilitate a variety of organic transformations.
While there is a lack of direct studies employing this compound as an organocatalyst, the principles of Brønsted acid and base catalysis are fundamental in organic chemistry. d-nb.infoorganic-chemistry.orgrsc.orgrsc.org The phenolic hydroxyl group can act as a hydrogen bond donor to activate electrophiles, while the pyrazole nitrogen atoms can act as hydrogen bond acceptors or Brønsted bases to activate nucleophiles.
For example, in Michael addition reactions, a common transformation in organocatalysis, phenols are often used as additives to enhance reactivity and selectivity. mdpi.comresearchgate.net While not the primary catalyst, the phenol's acidic proton can activate the Michael acceptor. It is conceivable that a chiral derivative of this compound could be designed to act as a primary organocatalyst for such reactions. The chiral environment around the bifunctional active sites could induce enantioselectivity in the product.
The development of organocatalysts based on the pyrazolylphenol scaffold could lead to novel and efficient methods for asymmetric synthesis. The table below shows the effect of different phenol additives on the enantioselectivity of a thiourea-catalyzed Michael addition.
| Reaction | Catalyst | Phenol Additive | Yield (%) | enantiomeric excess (%) | Reference |
|---|---|---|---|---|---|
| Michael Addition of Cyclohexanone to Nitrostyrene | (R,R)-DPEN-thiourea | None | 85 | 80 | mdpi.com |
| Phenol | 90 | 85 | |||
| 4-Nitrophenol | 95 | 92 |
Supramolecular Chemistry Involving 2 3 Propan 2 Yl 1h Pyrazol 1 Yl Phenol
Design of Self-Assembled Systems
The design of self-assembled systems utilizing 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol hinges on the strategic use of its inherent chemical functionalities. The phenol (B47542) group can participate in hydrogen bonding, a key directional interaction in supramolecular chemistry. The pyrazole (B372694) ring offers additional hydrogen bonding sites and, together with the phenyl ring, provides surfaces for π-π stacking interactions.
The interplay of these non-covalent forces dictates the final architecture of the self-assembled system. By modifying the substitution pattern on the aromatic rings or the pyrazole moiety, it is possible to fine-tune the strength and directionality of these interactions, leading to the formation of diverse supramolecular structures such as dimers, chains, or more complex networks.
Intermolecular Hydrogen Bonding Directed Architectures
Intermolecular hydrogen bonding is a powerful tool for directing the assembly of molecules into well-defined architectures. In the case of this compound, the hydroxyl group of the phenol ring can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can serve as acceptors. This donor-acceptor pairing can lead to the formation of robust and directional interactions.
In related pyrazolylphenol structures, both intramolecular and intermolecular hydrogen bonds have been observed. For instance, an intramolecular O—H⋯N hydrogen bond can form between the phenolic hydroxyl group and a nitrogen atom of the pyrazole ring, leading to a more planar conformation of that part of the molecule. nih.gov Furthermore, intermolecular O—H⋯O or O—H⋯N hydrogen bonds can link individual molecules into extended chains or other organized structures. nih.govnih.gov For example, in the crystal structure of 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, intermolecular hydrogen bonds between non-equivalent hydroxy groups of symmetry-related molecules form extended chains. nih.gov
The following table summarizes hydrogen bonding interactions observed in similar pyrazole derivatives, illustrating the potential interactions for this compound.
| Compound | Type of Hydrogen Bond | Resulting Architecture |
| 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol | Intramolecular O—H⋯N, Intermolecular O—H⋯O | Extended chains nih.gov |
| 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol | Intermolecular N-H… N, O-H… O, O-H… N, C-H… O and C-H… π | Stabilized crystal structure researchgate.net |
| 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol | Intermolecular O—H⋯N | Stabilized crystal packing nih.gov |
π-π Stacking Interactions in Molecular Aggregation
Aromatic rings, such as the phenyl and pyrazole rings in this compound, can engage in π-π stacking interactions. These non-covalent interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic systems, play a crucial role in the aggregation of molecules in both solution and the solid state.
Potential for Host-Guest Chemistry
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion, held together by non-covalent interactions. wikipedia.org The design of effective host molecules often involves creating a pre-organized cavity that is complementary in size, shape, and chemical properties to the intended guest.
While this compound itself is unlikely to act as a host for larger guest molecules, it can be a valuable building block for the construction of larger, more complex host systems. By incorporating this pyrazolylphenol unit into macrocyclic or cage-like structures, it is possible to create cavities lined with functional groups capable of binding specific guests. The hydrogen bonding and π-π stacking capabilities of the this compound moiety can be utilized to direct the binding of guests within the host's cavity. The principles of molecular recognition, driven by these non-covalent forces, would govern the selectivity of the host for different guests. numberanalytics.com
Applications in Advanced Materials Science Based on 2 3 Propan 2 Yl 1h Pyrazol 1 Yl Phenol Scaffolds
Development of Novel Polymeric Materials and Coatings
The incorporation of the 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol scaffold into polymer chains can impart desirable properties such as thermal stability, metal-chelating capabilities, and modified solubility. While research on polymers specifically derived from this exact molecule is emerging, studies on related pyrazole- and phenol-containing polymers provide a strong indication of their potential.
For instance, porous organic polymers (POPs) containing pyrazole (B372694) units have demonstrated significant capabilities in capturing iodine, a critical application in environmental remediation. The electron-rich pyrazole moieties are believed to facilitate the capture through a combination of physisorption and chemisorption. rsc.org Similarly, composites of phenol-formaldehyde resins functionalized with pyrazole have been developed as effective adsorbents for heavy metal ions, such as Cr(VI), from aqueous solutions. researchgate.net These materials exhibit high selectivity and stability, which are attributed to the strong chelating ability of the pyrazole and phenol (B47542) groups. researchgate.net
The this compound unit can be envisioned as a monomer in the synthesis of new polymers through various polymerization techniques. The phenolic hydroxyl group allows for incorporation into polyesters and polyethers, while the pyrazole ring can be part of the polymer backbone or a pendant group, influencing the polymer's final properties. The presence of the isopropyl group can enhance the solubility of the resulting polymers in organic solvents, facilitating their processing into films and coatings.
| Polymer Type | Potential Monomer | Key Feature from Scaffold | Potential Application |
| Porous Organic Polymer | Functionalized this compound | Pyrazole units for selective adsorption | Iodine capture, gas storage |
| Phenolic Resin Composite | This compound | Chelating pyrazole and phenol groups | Heavy metal ion removal from water |
| Polyesters/Polyethers | This compound | Dihydroxy-functionalized derivatives | High-performance plastics, coatings |
Optoelectronic Materials (e.g., for OLEDs)
The field of organic electronics, particularly organic light-emitting diodes (OLEDs), has seen significant advancements through the development of novel materials with tailored photophysical properties. Pyrazole-based compounds have emerged as promising candidates for various roles in OLED devices, including as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters. mdpi.com
The this compound scaffold possesses several features that make it attractive for optoelectronic applications. The pyrazole ring is an electron-deficient system, which can be beneficial for electron transport. When combined with electron-donating moieties, such as a carbazole (B46965) attached to the phenol group, a bipolar host material can be designed. mdpi.com Such materials are crucial for achieving high efficiency in OLEDs by balancing charge injection and transport. mdpi.com
Metal complexes incorporating 2-(pyrazol-1-yl)phenol-type ligands have also been investigated for their luminescent properties. For example, aluminum complexes with bidentate 2-pyrazol-1-yl-ethenolate ligands have been synthesized and characterized, demonstrating the versatility of pyrazole-based ligands in forming stable metal complexes with potential light-emitting applications. rsc.org The emission color and efficiency of these materials can be tuned by modifying the substituents on the pyrazole and phenol rings, as well as by the choice of the central metal ion.
| Material Type | Role in OLED | Key Property Conferred by Scaffold | Reported Performance of Similar Materials |
| Bipolar Host Material | Host for Emitters | Balanced electron and hole transport | External Quantum Efficiencies (EQE) up to 29.0% for green phosphorescent OLEDs. mdpi.com |
| Luminescent Metal Complex | Emitter | Tunable emission properties | Efficient luminescence in solid state for Tb(III) complexes. mdpi.com |
| Electron Transport Material | Electron Transport Layer | Electron-deficient pyrazole core | High electron mobility in pyrazole-based compounds. |
Fluorescent Probes and Sensors (e.g., pH indicators)
Fluorescent probes are powerful tools for the detection and imaging of various chemical species and biological processes. The this compound scaffold is well-suited for the design of such sensors due to its inherent fluorescence and the presence of binding sites for analytes. Pyrazole derivatives have been successfully employed as fluorescent chemosensors for a range of metal ions, including Fe³⁺, Al³⁺, and Zn²⁺. rsc.orgresearchgate.net
The sensing mechanism of these probes often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). For instance, a pyrazoline-based probe has been developed for the detection of picric acid, where the fluorescence of the probe is quenched upon interaction with the analyte. researchgate.net The detection limit for this sensor was found to be 1.1 μM. researchgate.net
The phenolic hydroxyl group in the this compound structure makes it a prime candidate for the development of pH sensors. The protonation and deprotonation of the phenol can significantly alter the electronic properties of the molecule, leading to a change in its fluorescence emission. This "off-on" or "on-off" switching behavior can be correlated to the pH of the surrounding medium. Biomarkers for phenol carcinogen exposure have themselves been shown to act as pH-sensing fluorescent probes. researchgate.net
| Sensor Type | Target Analyte | Sensing Mechanism | Performance of Similar Probes |
| Metal Ion Sensor | Fe³⁺, Al³⁺, Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Submicromolar limits of detection for Fe³⁺. rsc.org |
| Anion Sensor | Picric Acid | Fluorescence Quenching | Limit of detection of 1.1 μM. researchgate.net |
| pH Indicator | H⁺ | Protonation/Deprotonation of Phenol | Significant fluorescence enhancement upon pH change. |
Energy Materials (e.g., in solar energy conversion)
The quest for efficient and cost-effective renewable energy technologies has driven research into new materials for solar energy conversion. Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology, and the performance of these devices is heavily dependent on the properties of the sensitizing dye. Organic dyes based on a donor-π-acceptor (D-π-A) architecture have been extensively studied, and pyrazole derivatives have shown potential as components in these systems. rsc.org
In a typical DSSC, a dye molecule absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, such as titanium dioxide (TiO₂). The this compound scaffold can be functionalized to act as a sensitizer. The phenol group can serve as an anchoring group to bind the dye to the TiO₂ surface, facilitating efficient electron injection. The pyrazole ring, along with the rest of the conjugated system, can be part of the light-harvesting chromophore.
Theoretical studies on pyrazole derivatives have suggested their suitability for use in photovoltaic devices due to favorable electronic properties, such as the energy levels of their frontier molecular orbitals (HOMO and LUMO). rsc.org Furthermore, metal complexes of pyrazole-based ligands have been investigated as sensitizers in DSSCs. For example, cobalt(II) complexes supported by bis(pyrazolyl)methane ligands have been explored for this application. researchgate.net
| Application Area | Material Role | Key Feature of Scaffold | Relevant Research Findings |
| Dye-Sensitized Solar Cells (DSSCs) | Organic Sensitizer | Light absorption and electron injection | Pyrazole derivatives show suitable electronic properties for DSSC applications. rsc.org |
| DSSCs | Ligand for Metal Complex Sensitizers | Coordination to metal center and anchoring to semiconductor | Cobalt(II) complexes with pyrazolyl ligands have been studied as sensitizers. researchgate.net |
| Photocatalysis | Photocatalyst component | Facilitating charge separation and transfer | Bi-based oxides are effective for photocatalytic degradation of phenol. researcher.life |
Stimuli-Responsive Materials (e.g., mechanochromism)
Stimuli-responsive materials, also known as "smart" materials, can change their properties in response to external stimuli such as light, heat, pH, or mechanical force. rsc.orgmdpi.com Mechanochromic materials, which change their color or luminescence upon grinding, stretching, or pressing, are of particular interest for applications in sensing, data storage, and security inks.
The development of mechanochromic materials often involves the design of molecules that can switch between different packing modes or conformations in the solid state, leading to altered photophysical properties. While there is no direct report on the mechanochromic behavior of this compound itself, its ability to form metal complexes opens up possibilities for creating such materials.
Platinum(II) complexes, for example, are well-known for their mechanochromic luminescence, which arises from changes in intermolecular Pt···Pt interactions and π-π stacking upon mechanical stress. researchgate.net The this compound ligand could be used to synthesize new metal complexes with potential mechanochromic properties. The bulky isopropyl group might play a role in influencing the initial crystal packing and the ease with which it can be disrupted and reformed.
| Stimulus | Responsive Property | Potential Mechanism | Example from Related Systems |
| Mechanical Force | Mechanochromic Luminescence | Alteration of crystal packing and intermolecular interactions | Platinum(II) complexes exhibit changes in emission color upon grinding. researchgate.net |
| pH | Colorimetric/Fluorometric Change | Protonation/deprotonation of the phenol group | Phenol-containing compounds show pH-dependent optical properties. researchgate.net |
| Temperature | Thermochromism | Phase transition in the solid state | Some organic materials exhibit reversible color changes with temperature. |
Future Research Directions and Outlook for 2 3 Propan 2 Yl 1h Pyrazol 1 Yl Phenol
Exploration of Undiscovered Synthetic Pathways and Green Methodologies
While traditional methods for synthesizing pyrazole (B372694) derivatives exist, the future of chemical synthesis lies in the development of environmentally benign and efficient processes. nih.govacs.org Research into the synthesis of 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol should pivot towards sustainable and atom-economical routes. nih.govnih.gov
Future investigations could explore multicomponent reactions (MCRs), where multiple starting materials react in a single step to form the final product, significantly reducing waste and saving energy. acs.orgnih.gov The application of energy-efficient techniques such as microwave-assisted and ultrasound-assisted synthesis also presents a promising avenue for accelerating reaction times and improving yields under milder conditions. nih.govthieme-connect.comthieme-connect.com
Furthermore, the development of catalytic systems that avoid hazardous reagents is crucial. nih.gov This includes exploring the use of recyclable catalysts and shifting towards greener solvents, with a particular focus on water as a renewable and non-toxic medium. nih.govthieme-connect.comthieme-connect.com Investigating solvent-free reaction conditions is another key area that aligns with the principles of green chemistry. thieme-connect.comthieme-connect.com
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. acs.orgnih.gov | Design of one-pot procedures combining phenol (B47542), a hydrazine (B178648) source, and a β-diketone precursor. |
| Microwave/Ultrasound-Assisted Synthesis | Rapid heating, shorter reaction times, potentially higher yields. nih.govthieme-connect.com | Optimization of reaction parameters (temperature, time, power) to maximize efficiency. |
| Green Catalysis | Use of recyclable and non-toxic catalysts, reduced environmental impact. nih.gov | Exploration of solid-supported catalysts, biocatalysts, and earth-abundant metal catalysts. |
| Aqueous/Solvent-Free Synthesis | Elimination of volatile organic compounds (VOCs), improved safety profile. thieme-connect.comthieme-connect.com | Development of water-soluble reagents or investigation of solid-state reaction pathways. |
Application of Advanced In-Situ Spectroscopic Techniques
To fully understand and optimize the synthesis and catalytic activity of this compound and its derivatives, it is essential to study reaction mechanisms in real-time. Advanced in-situ spectroscopic techniques allow researchers to monitor the transformation of reactants into products as it happens, providing invaluable insights into reaction kinetics, intermediates, and potential side reactions. numberanalytics.commt.commt.com
Future research should employ techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy to track the concentration of key species throughout a reaction. numberanalytics.commt.com These methods provide a molecular fingerprint of the reacting mixture, allowing for the direct observation of bond formation and breaking. mt.com Similarly, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about transient intermediates that may be undetectable by conventional offline analysis. researchgate.net
The combination of multiple in-situ techniques can offer a more complete picture of the chemical system. researchgate.net This real-time data is critical for optimizing reaction conditions, identifying catalyst deactivation pathways, and ensuring the robustness of chemical processes for scale-up. mt.comacs.org
| Technique | Information Gained | Future Application |
| In-Situ FTIR (ReactIR) | Real-time concentration profiles of reactants, intermediates, and products; reaction kinetics. mt.comacs.org | Monitoring the cyclization step in pyrazole synthesis to optimize catalyst loading and temperature. |
| In-Situ Raman Spectroscopy | Complementary vibrational information, suitable for aqueous and solid-phase reactions. numberanalytics.com | Studying the formation of metal complexes in real-time to understand ligand exchange and coordination. |
| In-Situ NMR Spectroscopy | Detailed structural elucidation of transient intermediates and byproducts. researchgate.net | Identifying and characterizing short-lived species in catalytic cycles involving the compound. |
| Time-Resolved Spectroscopy | Studying the dynamics of very fast reactions and excited states. numberanalytics.com | Investigating the photophysical properties of metal complexes for applications in light-emitting materials. |
Comprehensive Multi-Scale Computational Modeling for Predictive Understanding
Computational chemistry has become an indispensable tool for predicting the properties and reactivity of molecules, accelerating the design of new compounds and materials. eurasianjournals.comresearchgate.net For this compound, a multi-scale modeling approach can provide a deep, predictive understanding of its behavior from the electronic to the macroscopic level.
Quantum mechanical calculations, particularly Density Functional Theory (DFT), can be used to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule and its metal complexes. eurasianjournals.comresearchgate.net This allows for the prediction of its coordination preferences with different metals and the electronic transitions responsible for its potential photoluminescent properties.
Molecular Dynamics (MD) simulations can then be employed to study the dynamic behavior of the molecule and its assemblies over time. eurasianjournals.com This is particularly useful for understanding how the ligand interacts with solvents, how its metal complexes behave in a catalytic environment, and predicting the stability of larger structures like metal-organic frameworks (MOFs). researchgate.net Integrating these computational approaches will enable the rational design of new catalysts and materials with tailored properties, reducing the need for extensive trial-and-error experimentation. eurasianjournals.com
| Modeling Technique | Predictive Capability | Research Goal |
| Density Functional Theory (DFT) | Electronic structure, bond energies, reaction pathways, spectroscopic properties. eurasianjournals.com | Predicting the catalytic activity of metal complexes and guiding the design of more efficient catalysts. |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects, diffusion, and transport properties. eurasianjournals.com | Simulating the self-assembly of MOFs and predicting their structural stability and guest uptake capacity. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | High-accuracy modeling of a reactive site within a large molecular system. | Elucidating enzymatic reaction mechanisms where the compound acts as an inhibitor or substrate mimic. |
| Machine Learning (ML) | Accelerating the discovery of new derivatives with desired properties by learning from existing data. eurasianjournals.com | High-throughput screening of virtual libraries of substituted pyrazole-phenols for specific applications. |
Expanding the Scope of Materials Science and Catalytic Applications
The N,O-bidentate nature of this compound makes it an excellent building block for coordination chemistry, with significant potential in materials science and catalysis. researchgate.netnih.govacs.org
In materials science, this ligand can be used to construct coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.net These materials are highly porous and have tunable properties, making them promising for applications in gas storage, separation, and sensing. Future research could focus on synthesizing novel MOFs with this ligand and various metal ions, and exploring their photoluminescent properties for use in sensors or organic light-emitting diodes (OLEDs). rsc.orgmdpi.com
In catalysis, the ligand can be used to create transition metal complexes that act as catalysts for a wide range of organic transformations. nih.govmdpi.com The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the pyrazole or phenol rings, allowing for the optimization of catalytic activity and selectivity. researchgate.net Promising areas of investigation include oxidation reactions, C-C coupling reactions, and polymerization catalysis. acs.orgrsc.org The proton-responsive nature of the pyrazole's N-H group in related compounds suggests that complexes of this compound could also be explored in metal-ligand cooperative catalysis. nih.govmdpi.com
Investigation of Stereochemical Aspects and Chiral Derivative Synthesis
While this compound itself is achiral, the introduction of chirality can lead to derivatives with applications in asymmetric catalysis, where the selective synthesis of one enantiomer of a chiral product is desired. thieme-connect.comrsc.orgrsc.org
Future research should focus on strategies to synthesize chiral derivatives. This could be achieved by introducing a chiral center on the isopropyl group or by adding chiral substituents to the phenol or pyrazole rings. nih.gov An intriguing possibility is the creation of atropisomers—stereoisomers arising from restricted rotation around a single bond. rsc.orgresearchgate.net By introducing bulky groups at the positions adjacent to the bond connecting the phenol and pyrazole rings, it may be possible to create stable, axially chiral ligands.
These new chiral ligands could then be used to synthesize metal complexes for asymmetric catalysis. thieme-connect.comrsc.org The well-defined three-dimensional structure of these complexes could enable high levels of enantioselectivity in reactions such as asymmetric hydrogenation, allylic substitution, or cyclopropanation, which are crucial for the synthesis of pharmaceuticals and fine chemicals. nih.gov The stereochemical impact on the activity of non-steroidal frameworks has been noted, suggesting that exploring the R and S isomers of chiral derivatives could lead to compounds with significantly different and potentially enhanced properties. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
